molecular formula C14H18ClNO2S B3937684 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide

2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No. B3937684
M. Wt: 299.8 g/mol
InChI Key: VSNKBMAJQXMTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide, also known as CP-465,022, is a chemical compound that has been studied for its potential use in treating various neurological disorders. It is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a role in regulating synaptic transmission in the brain. In

Mechanism of Action

2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide is a positive allosteric modulator of the mGluR5 receptor, which plays a role in regulating synaptic transmission in the brain. When 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide binds to the mGluR5 receptor, it enhances the receptor's response to glutamate, leading to increased synaptic transmission. This increased synaptic transmission has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in rats, as well as reduce drug-seeking behavior. In addition, 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide in lab experiments is that it has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models, which may make it a useful tool for studying these disorders. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide is that it is a positive allosteric modulator of the mGluR5 receptor, which is involved in many different processes in the brain. This may make it difficult to determine the specific effects of 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide on a particular process.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide. One direction is to further explore its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. Another direction is to investigate its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in rats. Additionally, further research is needed to determine the specific effects of 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide on different processes in the brain, as well as its potential side effects and toxicity.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide has been studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been shown to improve cognitive function in rats. In addition, 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide has been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c1-10(19-13-6-4-11(15)5-7-13)14(17)16-9-12-3-2-8-18-12/h4-7,10,12H,2-3,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNKBMAJQXMTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenylthio)-N-(oxolan-2-ylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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